5,6,7,8-Tetrahydro-2-quinolone

描述

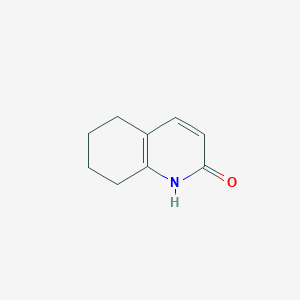

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKURJURKCHGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294966 | |

| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-19-6 | |

| Record name | 54802-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 5,6,7,8-Tetrahydro-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydro-2-quinolone, also known as 5,6,7,8-tetrahydro-2(1H)-quinolinone, is a heterocyclic organic compound. It belongs to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry and drug development. The tetrahydroquinoline motif is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties. This guide provides a detailed overview of the structure, synthesis, and physicochemical properties of this compound.

Molecular Structure and Properties

The structure of this compound consists of a bicyclic system where a pyridine (B92270) ring is fused to a cyclohexane (B81311) ring. The "tetrahydro" designation indicates that the carbocyclic (cyclohexane) part of the quinoline (B57606) system is fully saturated. The "-2-quinolone" nomenclature specifies the presence of a carbonyl group (C=O) at the C2 position of the pyridinone ring. This structure results in a lactam functionality within the heterocyclic ring.

Physicochemical Data

Quantitative physicochemical and spectroscopic data for this compound are summarized below. While specific experimental spectral peak lists are not extensively reported in publicly available literature, the table includes expected characteristics based on the molecule's structure.

| Property | Data |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| CAS Number | 54802-19-6 |

| ** IUPAC Name** | 5,6,7,8-Tetrahydroquinolin-2(1H)-one |

| Synonyms | This compound, NSC 99006 |

| ¹H NMR Spectroscopy | Expected Features: Signals corresponding to the four methylene (B1212753) groups (-CH₂-) of the saturated ring, likely appearing as complex multiplets in the aliphatic region (approx. 1.5-3.0 ppm). Two signals for the vinyl protons on the pyridinone ring in the aromatic/vinylic region (approx. 6.0-7.5 ppm). A broad singlet for the N-H proton of the lactam. |

| ¹³C NMR Spectroscopy | Expected Features: A signal for the carbonyl carbon (C=O) in the downfield region (approx. 160-175 ppm). Signals for the four sp³ hybridized carbons of the saturated ring in the aliphatic region (approx. 20-40 ppm). Signals for the sp² hybridized carbons of the pyridinone ring. |

| Infrared (IR) Spectroscopy | Expected Features: A strong characteristic absorption band for the lactam carbonyl (C=O) stretching vibration, typically around 1650-1680 cm⁻¹. A band for the N-H stretching vibration around 3200-3400 cm⁻¹. C-H stretching bands for both sp² and sp³ hybridized carbons. |

| Mass Spectrometry (MS) | Expected Features: The molecular ion peak (M⁺) would be observed at m/z = 149. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and ethylene (B1197577) from the bicyclic system. |

Synthesis Protocols

The synthesis of this compound can be achieved through the catalytic hydrogenation of the corresponding unsaturated precursor, 2-quinolone (carbostyril). This method involves the selective reduction of the carbocyclic ring while preserving the pyridinone ring. Below is a representative protocol for this transformation.

Representative Experimental Protocol: Catalytic Hydrogenation of 2-Quinolone

Objective: To synthesize this compound by reduction of the benzene (B151609) ring of 2-quinolone.

Materials:

-

2-Quinolone (Carbostyril)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (or Acetic Acid as an alternative solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Setup: A high-pressure hydrogenation vessel (e.g., Parr shaker) is charged with 2-quinolone (1.0 eq).

-

Solvent and Catalyst Addition: Ethanol is added to dissolve the substrate. The 5% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate) is then carefully added to the mixture.

-

Hydrogenation: The reactor is sealed and purged several times with nitrogen gas before being filled with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Reaction: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 25-50 °C) for a period of 12-24 hours, or until hydrogen uptake ceases, indicating the reaction is complete.

-

Work-up: After the reaction, the vessel is carefully depressurized and purged with nitrogen.

-

Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent (ethanol).

-

Purification: The solvent from the combined filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Further Purification (if necessary): The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to afford pure this compound.

Experimental and Logical Workflows

Synthesis Workflow Diagram

The following diagram illustrates a common synthetic pathway to this compound.

Potential Biological Signaling Pathway

Derivatives of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold have been investigated for their anticancer properties. Studies on related compounds, such as certain 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives, have shown that they can induce cell cycle arrest and apoptosis in cancer cells. This activity is often linked to the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS). The diagram below illustrates this conceptual signaling pathway.

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-tetrahydro-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-tetrahydro-2-quinolone, a synthetic intermediate with applications in pharmaceutical synthesis.[1] The information presented herein is intended to support research and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing decisions in drug design, formulation development, and pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| Melting Point | 204-205 °C | |

| Boiling Point | ~218-222 °C (estimated) | [2] |

| 402.4 ± 18.0 °C (Predicted) | ||

| Density | ~1.030 g/mL (estimated) | [2] |

| 1.13 g/cm³ (Predicted) | ||

| Solubility | DMF: 20 mg/mL | |

| DMSO: 20 mg/mL | ||

| Ethanol: 30 mg/mL | ||

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | ||

| logP (predicted) | 0.9 (for 5,6,7,8-tetrahydroquinolin-6-ol) | [3] |

| pKa (predicted) | No data available | |

| CAS Number | 54802-19-6 | [1] |

Note: Experimental boiling point and density values are for the closely related compound 5,6,7,8-tetrahydroquinoline (B84679) and serve as an estimate. Predicted values are computationally derived.

Mandatory Visualizations

To elucidate the logical flow of key processes related to the study of this compound, the following diagrams have been generated using the DOT language.

Caption: A plausible synthetic workflow for this compound.

Caption: General experimental workflow for physicochemical characterization.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

-

Procedure:

-

A small sample of dry, finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C per minute initially.

-

A preliminary melting point is observed.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated rapidly to about 15-20 °C below the preliminary melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.

-

The melting point range is reported as T1-T2.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating mantle or Bunsen burner

-

Heat transfer fluid (e.g., mineral oil)

-

-

Procedure:

-

A small amount of this compound is placed in the Thiele tube or test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued (B1498344) when a continuous and rapid stream of bubbles is observed.

-

The liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination (Shake-Flask Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

-

Apparatus:

-

Glass vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a glass vial.

-

The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

-

The suspension is then centrifuged to separate the saturated solution from the excess solid.

-

A known volume of the supernatant (the saturated solution) is carefully removed.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC with a calibration curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a molecule. For a compound like this compound, which contains a nitrogen atom, the pKa of its conjugate acid is a key parameter.

-

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized acidic and basic solutions (e.g., HCl and NaOH)

-

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (often a co-solvent system like methanol-water if the compound has low aqueous solubility).

-

The solution is placed in a beaker with a magnetic stir bar.

-

The pH electrode is immersed in the solution.

-

The solution is titrated with a standardized acid (to determine the pKa of the conjugate acid) or a standardized base (if the compound has an acidic proton).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the half-equivalence point of the titration curve.

-

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents. It is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.

-

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC system

-

n-octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

-

Procedure:

-

A known amount of this compound is dissolved in either the aqueous or the n-octanol phase.

-

Equal volumes of the n-octanol and aqueous phases are added to a separatory funnel or vial.

-

The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

If necessary, the mixture is centrifuged to ensure complete phase separation.

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm of the partition coefficient.

-

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydro-2-quinolone

CAS Number: 54802-19-6

This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-2-quinolone, a synthetic intermediate crucial in pharmaceutical development. The document details its physicochemical properties, synthesis protocols, and the biological activities of its derivatives, targeting an audience of researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as NSC 99006, is a heterocyclic organic compound.[1] It serves as a foundational scaffold for the synthesis of a wide range of biologically active molecules. Its core structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 54802-19-6 | [1][2] |

| Molecular Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1] |

| Alternate Names | NSC 99006 | [1] |

| Primary Application | Synthetic Intermediate | [1] |

Synthesis and Experimental Protocols

The synthesis of the 5,6,7,8-tetrahydroquinoline (B84679) core and its derivatives can be achieved through various methods. A common approach involves a multi-component reaction, which offers an efficient pathway to construct the heterocyclic system.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol is adapted from a procedure for synthesizing a closely related derivative, which serves as a versatile precursor for further functionalization.[3][4]

Materials:

-

2-Benzylidenemalononitrile

-

Absolute ethanol (B145695)

Procedure:

-

A solution of cyclohexanone (0.01 mol) and the arylidene derivative, 2-benzylidenemalononitrile (0.01 mol), is prepared in absolute ethanol (30 mL).[3][4]

-

An excess of ammonium acetate is added to the solution.[3][4]

-

The mixture is heated under reflux for a period of 3 to 5 hours.[3][4]

-

During heating, a solid material will separate from the solution.[3][4]

-

The reaction mixture is cooled, and the solid product is collected by filtration.[3]

-

The crude product is recrystallized from ethanol to yield the purified 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[3]

Biological Activity and Applications

While this compound itself is primarily a synthetic intermediate, its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for drug development.[1] Key activities include antimicrobial, anticancer, and anti-inflammatory effects.[5][6][7]

Anticancer Activity

A study on 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives revealed significant antiproliferative activity against various human cancer cell lines.[6][8] The compound (R)-5a was identified as particularly potent, capable of inducing mitochondrial membrane depolarization and cellular Reactive Oxygen Species (ROS) production in A2780 ovarian carcinoma cells.[6][8][9]

| Cell Line | Description | IC₅₀ Values of Derivatives | Source |

| CEM | Human T-lymphocyte | Significant | [6] |

| HeLa | Human cervix carcinoma | Significant | [6] |

| HT-29 | Colorectal adenocarcinoma | Significant | [6] |

| A2780 | Ovarian carcinoma | Significant | [6] |

| MSTO-211H | Biphasic mesothelioma | Significant | [6] |

Antimicrobial and Anti-inflammatory Activity

Derivatives of this scaffold have also been investigated for other therapeutic applications. Certain fused pyrimido[4,5-b]quinolones synthesized from tetrahydroquinoline precursors have shown antimicrobial properties.[3][5] Additionally, modifications to the core structure have led to the discovery of compounds with potent in vivo anti-inflammatory activity, evaluated in models such as the rat carrageenan paw edema assay.[7]

Mechanism of Action

The broader class of quinolone antibiotics, to which these compounds are related, has a well-established mechanism of action. They target essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11][12]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for DNA replication and packaging the chromosome within the cell.[13]

-

Topoisomerase IV: This enzyme is crucial for decatenating replicated circular DNA chromosomes, allowing them to segregate into daughter cells after replication.

Quinolones inhibit the ligase activity of these enzymes.[10] They stabilize the enzyme-DNA complex after the DNA has been cleaved, preventing the re-ligation of the DNA strands.[12] This leads to an accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[10][13] In Gram-negative bacteria, the primary target is DNA gyrase, whereas in many Gram-positive bacteria, it is topoisomerase IV.[14]

References

- 1. scbt.com [scbt.com]

- 2. This compound | 54802-19-6 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpjournal.com [ijpjournal.com]

- 6. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

The Multifaceted Mechanisms of Action of 5,6,7,8-Tetrahydro-2-Quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydro-2-quinolone scaffold is a privileged heterocyclic motif that forms the core of a diverse range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potent and varied pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the core mechanisms of action associated with this versatile chemical entity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through several distinct mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Induction of Oxidative Stress and Autophagy

A primary anticancer mechanism involves the induction of cellular stress through the generation of reactive oxygen species (ROS).[1] One notable derivative, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has been shown to exhibit significant in vitro antiproliferative activity against colorectal cancer cells.[1] This compound triggers massive oxidative stress, which in turn disrupts the cellular balance and leads to autophagy via the PI3K/AKT/mTOR signaling pathway.[1] The resulting cellular stress response ultimately culminates in the inhibition of cancer cell growth and proliferation.[1] Furthermore, this compound has been observed to suppress colony formation and migration of HCT-116 cells, indicating its potential to interfere with metastasis.[1]

Cell Cycle Disruption and Mitochondrial Dysfunction

Certain chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based derivatives have been identified as potent antiproliferative agents. The most active of these compounds was found to impact cell cycle progression in A2780 ovarian carcinoma cells.[2] Mechanistic studies revealed that this activity is linked to the induction of mitochondrial membrane depolarization and an increase in cellular ROS production, suggesting that mitochondrial damage is a key event in their cytotoxic effect.[2]

Antimitotic Activity through Tubulin Interaction

A distinct class of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones has been identified as potent antimitotic agents.[3] These compounds exert their anticancer effects by interacting with tubulin, a critical component of the cytoskeleton involved in cell division.[3] The disruption of tubulin polymerization leads to cell cycle arrest and apoptosis. The cytotoxic and antitubulin activities of these compounds are closely correlated, with the most active derivatives demonstrating effects comparable to established antimitotic agents like colchicine (B1669291) and podophyllotoxin.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [1] |

| Pyrazolo[3,4-b]quinoline derivative (15) | Multiple cell lines | High potential | [4] |

| 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives (e.g., (R)-5a) | A2780 (Ovarian), CEM (T-lymphocyte), HeLa (Cervix), HT-29 (Colorectal), MSTO-211H (Mesothelioma) | Significant IC50 values | [2] |

| 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones (e.g., 23, 26, 27) | HCT-8 (Ileocecal), MCF-7 (Breast), A-549 (Lung), KB (Nasopharynx), CAKI-1 (Renal), SKMEL-2 (Melanoma) | Nanomolar to subnanomolar range | [3] |

Antimicrobial Activity: Targeting Bacterial DNA Replication

The broader class of quinolones, to which this compound belongs, are well-established antibacterial agents.[5][6] Their primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7][8]

These enzymes are crucial for bacterial DNA replication, transcription, and repair.[8] DNA gyrase introduces negative supercoils into the bacterial DNA, a process necessary to accommodate the large chromosome within the bacterial cell.[8] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

Quinolones act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complexes.[9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks in the bacterial chromosome.[5][9] These breaks trigger the SOS response and other DNA repair pathways, which, if overwhelmed, result in bacterial cell death.[9]

It is important to note that while mammalian cells also possess type II topoisomerases, these enzymes are significantly less susceptible to inhibition by quinolone antibacterials, providing a basis for their selective toxicity against bacteria.[8]

Quantitative Data on Enzyme Inhibition

The inhibitory activities of various quinolones against DNA gyrase and topoisomerase IV have been quantified, as shown in the table below for Enterococcus faecalis.

| Quinolone | DNA Gyrase IC50 (µg/ml) | Topoisomerase IV IC50 (µg/ml) | Reference |

| Sitafloxacin | 1.38 | 1.45 | [10] |

| Levofloxacin | 28.1 | 4.30 | [10] |

| Ciprofloxacin | 27.8 | 4.90 | [10] |

| Sparfloxacin | 25.7 | 4.90 | [10] |

| Tosufloxacin | 11.6 | 2.50 | [10] |

| Gatifloxacin | 5.60 | 2.50 | [10] |

Anti-inflammatory Activity

Certain derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have demonstrated in vivo anti-inflammatory activity.[11] While the precise molecular mechanisms are less elucidated in the provided literature for the core this compound structure itself, this activity suggests a potential modulation of inflammatory pathways, which warrants further investigation.

Experimental Protocols

Synthesis of Tetrahydroquinolin-2(1H)-one Derivatives

A general procedure for the synthesis of 4-phenyl-substituted tetrahydroquinolin-2(1H)-one derivatives involves the reaction of an appropriate aniline (B41778) with ethyl acetoacetate (B1235776) followed by cyclization and subsequent modifications. For example, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) was synthesized as part of a larger series where the initial tetrahydroquinolinone core was prepared and then further functionalized.[1] The synthesis of pyrimido[4,5-b]quinolones has been achieved using tetrahydroquinoline carbonitriles as building blocks, which are formed from the reaction of cyclohexanone, a benzaldehyde (B42025) derivative, and an aniline.[12]

In Vitro Anticancer Activity Assessment (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Human cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).[1]

-

Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

DNA Gyrase and Topoisomerase IV Inhibition Assays

The inhibitory activity of compounds against DNA gyrase and topoisomerase IV can be assessed using supercoiling and decatenation assays, respectively.[10]

-

DNA Gyrase Supercoiling Assay: Relaxed plasmid DNA is incubated with purified DNA gyrase in the presence of ATP and varying concentrations of the test compound. The reaction products are then separated by agarose (B213101) gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

Topoisomerase IV Decatenation Assay: Kinetoplast DNA (catenated DNA) is incubated with purified topoisomerase IV in the presence of ATP and varying concentrations of the test compound. The reaction products are separated by agarose gel electrophoresis. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA minicircles.

-

The intensity of the DNA bands is quantified, and the IC50 values are determined.[10]

Visualizing the Mechanisms of Action

Signaling Pathway for ROS-Induced Autophagy

Caption: ROS-induced autophagy via PI3K/AKT/mTOR inhibition.

General Mechanism of Quinolone Action on Bacterial Topoisomerases

Caption: Quinolone inhibition of bacterial topoisomerases.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpjournal.com [ijpjournal.com]

Solubility Profile of 5,6,7,8-Tetrahydro-2-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 5,6,7,8-tetrahydro-2-quinolone, a synthetic intermediate with applications in pharmaceutical synthesis. Understanding the solubility of this compound in various solvents is critical for its use in drug discovery and development, influencing aspects from reaction kinetics to formulation and bioavailability. This document compiles available quantitative solubility data and outlines a standard experimental protocol for its determination.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that the specific temperature and experimental methodology for this data are not publicly detailed; however, they provide a valuable baseline for researchers.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 20[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20[1] |

| Ethanol | 30[1] |

| Ethanol:PBS (pH 7.2) (1:1) | 0.5[1] |

Experimental Protocol for Solubility Determination

While the precise methods used to obtain the data above are not specified, a standard and widely accepted method for determining the equilibrium solubility of a solid organic compound is the Shake-Flask Method . This protocol is considered a reliable approach and is recommended for researchers seeking to replicate or expand upon the existing data.

Principle

The Shake-Flask method is based on achieving a saturated solution of the compound in a specific solvent at a controlled temperature. By agitating a suspension of the compound in the solvent for a sufficient period, a thermodynamic equilibrium is established between the dissolved and undissolved solid. The concentration of the compound in the resulting saturated solution is then measured, which corresponds to its solubility.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or agitator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Accurately weigh an excess amount of this compound and place it into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker with a controlled temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[1]

-

Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standard solutions and the filtered sample from the saturated solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

-

Data Analysis: Construct a calibration curve from the analytical data of the standard solutions. Use this curve to determine the concentration of this compound in the sample, which represents its solubility in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of this compound.

References

An In-depth Technical Guide to Known Analogues and Derivatives of 5,6,7,8-Tetrahydro-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydro-2-quinolone core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. Its unique structural features allow for three-dimensional diversity, making it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the known analogues and derivatives of this compound, with a particular focus on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs targeting a variety of diseases, including cancer and inflammatory conditions.

Data Presentation: Antiproliferative Activity of this compound Derivatives

The following tables summarize the in vitro antiproliferative activity of various derivatives of this compound and related heterocyclic systems. The half-maximal inhibitory concentration (IC50) values are presented to allow for easy comparison of the cytotoxic potential of these compounds against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of 3-Substituted-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one Derivatives [1]

| Compound | R | HCT-116 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) |

| 4a | 1-naphthylmethyl | ~13 | 11.33 ± 0.67 | - | - | - | >50 |

| 4b | 2-naphthylmethyl | >50 | >50 | >50 | >50 | >50 | >50 |

| 4c | anthracen-9-ylmethyl | >50 | >50 | >50 | >50 | >50 | >50 |

| 4d | (4-bromophenyl)methyl | >50 | >50 | >50 | >50 | >50 | >50 |

| 4e | (4-cyanophenyl)methyl | >50 | >50 | >50 | >50 | >50 | >50 |

| 5 | 1-naphthylmethyl (chloro derivative) | ~13 | - | - | - | - | - |

| 6 | 1-naphthylmethyl (methoxy derivative) | ~13 | 40.18 ± 0.94 | - | - | - | >50 |

| 5-FU (control) | - | - | - | - | - | - | - |

| ETP (control) | - | - | - | - | - | - | - |

Table 2: Antiproliferative Activity of Pyrazolo[4,3-c]quinoline and Other Tetrahydroquinoline Derivatives [2]

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) | HSF IC50 (µM) |

| 10 | 23.41 | 39.51 | 68.02 | >100 |

| 13 | 20.18 | 27.42 | 31.50 | 70.41 |

| 15 | 15.16 | 18.74 | 18.68 | 39.74 |

| 16 | 25.11 | 30.14 | 29.84 | 60.31 |

| 5-FU (control) | 8.91 | 3.24 | 4.40 | - |

Table 3: Antiproliferative Activity of Tetrahydroquinoline Derivatives Targeting GPER

| Compound | Cell Line | Treatment Time | IC50 (µM) |

| Compound 2 | MCF-7 | 72h | 50 |

| Compound 2 | MDA-MB-231 | 72h | 25 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound analogues and the execution of critical biological assays cited in this guide.

Synthesis Protocols

1. Synthesis of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) [1]

This synthesis involves a three-step process starting from ethyl benzoylacetate.

-

Step 1: Synthesis of ethyl 2-benzoyl-3-(naphthalen-1-yl)propanoate (2a): A mixture of ethyl benzoylacetate (1.92 g, 10 mmol), 1-(bromomethyl)naphthalene (B1266630) (2.21 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in dry dimethylformamide (DMF, 20 mL) is stirred at room temperature for 24 hours. The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Synthesis of 2-benzoyl-3-(naphthalen-1-yl)propanamide (3a): The ester (2a) is dissolved in a 24% aqueous ammonia (B1221849) solution and stirred at room temperature for 48 hours. The precipitated solid is filtered, washed with water, and dried to afford the amide.

-

Step 3: Synthesis of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a): A mixture of the amide (3a, 10 mmol), cyclohexanone (B45756) (1.08 g, 11 mmol), p-toluenesulfonic acid (TsOH, 0.1 g), and anhydrous magnesium sulfate (MgSO4, 1.2 g) in toluene (B28343) (50 mL) is refluxed for 8 hours. The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final product.

2. One-pot Synthesis of 2-amino-1-aryl-1,4,5,6,7,8-hexahydro-4-phenyl-quinoline-3-carbonitrile Derivatives

A mixture of cyclohexanone (10 mmol), 2-benzylidenemalononitrile (10 mmol), and the appropriate aniline (B41778) derivative (10 mmol) in absolute ethanol (B145695) (20 ml) is heated under reflux for 10-12 hours. The reaction mixture is then allowed to cool to room temperature overnight. The resulting solid is collected by filtration and recrystallized from ethanol to afford the desired product.

3. Synthesis of Pyrazolo[4,3-c]quinoline Derivatives from Tetrahydroquinoline [2]

-

Step 1: Synthesis of pyrazolo[3,4-b]quinolin-3-amine (7): A mixture of the appropriate tetrahydroquinoline-3-carbonitrile derivative (10 mmol) and hydrazine (B178648) hydrate (B1144303) (80%, 5 mL) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.

-

Step 2: Synthesis of Schiff base derivative (15): A mixture of pyrazolo[3,4-b]quinolin-3-amine (7, 1 mmol) and 2,4-dichlorobenzaldehyde (B42875) (1 mmol) in ethanol (20 mL) with a few drops of piperidine (B6355638) is refluxed for 4 hours. The solid product that forms upon cooling is filtered and recrystallized.

Biological Assay Protocols

1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.

2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound of interest for a specified time. Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified. An increase in the sub-G1 peak is indicative of apoptosis.

3. Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Signaling Pathways and Mechanisms of Action

Several derivatives of this compound have demonstrated potent antiproliferative activity, primarily through the induction of apoptosis. The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of these compounds.

References

Methodological & Application

Synthesis of 5,6,7,8-Tetrahydro-2-Quinolone from Quinoline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6,7,8-tetrahydro-2-quinolone, a valuable scaffold in medicinal chemistry, starting from quinoline (B57606). The synthesis is presented as a two-step process: the catalytic hydrogenation of quinoline to 5,6,7,8-tetrahydroquinoline, followed by the benzylic oxidation of the resulting intermediate to the target 2-quinolone.

Introduction

This compound and its derivatives are important heterocyclic compounds frequently found in the core structure of various biologically active molecules and pharmaceuticals. Their synthesis is of significant interest to researchers in drug discovery and development. The following application note details a robust and reproducible two-step synthetic route from commercially available quinoline.

Overall Reaction Scheme

The synthesis proceeds through an initial reduction of the pyridine (B92270) ring of quinoline, followed by an oxidation at the C2 position.

Multi-Step Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 1,2,3,4-tetrahydroquinolines (THQs) are a pivotal class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of natural products and pharmacologically active molecules. The broad spectrum of biological activities exhibited by THQ derivatives, including anticancer, neuroprotective, and antimicrobial properties, underscores their significance in medicinal chemistry and drug discovery. The development of efficient and stereoselective synthetic routes to access structurally diverse THQs is therefore a critical endeavor for the advancement of novel therapeutic agents. This document provides detailed application notes and protocols for three robust and widely utilized multi-step methodologies for the synthesis of substituted tetrahydroquinolines: the Povarov Reaction, Domino Reduction-Reductive Amination, and Organocatalytic Asymmetric Synthesis.

The Povarov Reaction: A Versatile [4+2] Cycloaddition

The Povarov reaction is a powerful three-component reaction that provides access to a wide array of substituted tetrahydroquinolines through a formal aza-Diels-Alder [4+2] cycloaddition. This reaction typically involves an aniline (B41778), an aldehyde, and an electron-rich alkene, which can be performed in a one-pot fashion, making it highly convergent and atom-economical. Various Lewis and Brønsted acids can be employed as catalysts to facilitate the in situ formation of an imine from the aniline and aldehyde, which then undergoes cycloaddition with the alkene.

Experimental Protocol: Lewis Acid-Catalyzed Povarov Reaction

This protocol describes a general procedure for the synthesis of 2,4-disubstituted tetrahydroquinolines using a Lewis acid catalyst.

Materials:

-

Substituted aniline (1.0 mmol)

-

Substituted aromatic aldehyde (1.0 mmol)

-

Electron-rich alkene (e.g., ethyl vinyl ether, 1.2 mmol)

-

Lewis acid catalyst (e.g., InCl₃, 10 mol%)

-

Solvent (e.g., Acetonitrile, 5 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a clean, dry round-bottom flask, add the substituted aniline (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), the electron-rich alkene (1.2 mmol), and the Lewis acid catalyst (10 mol%).

-

Add the solvent (5 mL) and equip the flask with a magnetic stir bar and a reflux condenser.

-

Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the required time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted tetrahydroquinoline.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation: Povarov Reaction of Various Anilines and Aldehydes

| Entry | Aniline (R¹) | Aldehyde (R²) | Alkene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | InCl₃ (10) | CH₃CN | 60 | 3 | 85 | >95:5 |

| 2 | 4-Methoxyaniline | Benzaldehyde | Ethyl vinyl ether | InCl₃ (10) | CH₃CN | 60 | 4 | 78 | >95:5 |

| 3 | 4-Chloroaniline | Benzaldehyde | Ethyl vinyl ether | InCl₃ (10) | CH₃CN | 60 | 3.5 | 82 | >95:5 |

| 4 | Aniline | 4-Nitrobenzaldehyde | Ethyl vinyl ether | InCl₃ (10) | CH₃CN | 60 | 2 | 92 | >95:5 |

| 5 | Aniline | 4-Methoxybenzaldehyde | Ethyl vinyl ether | InCl₃ (10) | CH₃CN | 60 | 5 | 75 | >95:5 |

| 6 | Aniline | Benzaldehyde | N-vinyl-2-pyrrolidinone | Sc(OTf)₃ (10) | CH₃CN | RT | 12 | 88 | 90:10 |

| 7 | Aniline | Benzaldehyde | Cyclopentadiene | Yb(OTf)₃ (10) | CH₂Cl₂ | RT | 6 | 95 | >99:1 (exo/endo) |

Yields and diastereomeric ratios are representative and may vary based on specific substrates and reaction conditions.

Povarov Reaction Pathway

Synthesis of 5,6,7,8-Tetrahydro-2-quinolone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5,6,7,8-tetrahydro-2-quinolone, a valuable synthetic intermediate in pharmaceutical research. The featured protocol is based on the selective catalytic hydrogenation of the carbocyclic ring of 2-quinolone (also known as quinolin-2(1H)-one), preserving the lactam functionality. This method, adapted from the work of Zeng and coworkers, utilizes a rhodium complex with a cyclic (amino)(alkyl)carbene (CAAC) ligand, which has demonstrated high efficacy in arene hydrogenation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural resemblance to various biologically active molecules. Its synthesis is a key step in the development of novel therapeutic agents. The protocol detailed herein offers a robust and selective method for its preparation, starting from the readily available 2-quinolone. The use of a specific rhodium-CAAC catalyst allows for the hydrogenation of the benzene (B151609) ring of the quinolone system under relatively mild conditions, a transformation that can be challenging with conventional catalysts.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via catalytic hydrogenation.

| Parameter | Value |

| Starting Material | 2-Quinolone (quinolin-2(1H)-one) |

| Catalyst | (CAAC-Cy)Rh(COD)Cl |

| Catalyst Loading | 2.5 mol% |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Temperature | 80 °C |

| Hydrogen Pressure | 50 bar |

| Reaction Time | 24 hours |

| Yield | >95% |

| Product Purity | High (purified by column chromatography) |

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

2-Quinolone (quinolin-2(1H)-one)

-

(CAAC-Cy)Rh(COD)Cl (catalyst)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (high purity)

-

Inert gas (Argon or Nitrogen)

-

Glassware for inert atmosphere reactions (e.g., Schlenk flask or autoclave)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

-

Reactor Preparation: A high-pressure reactor (autoclave) equipped with a magnetic stir bar is thoroughly dried and purged with an inert gas (Argon or Nitrogen).

-

Charging the Reactor: Under the inert atmosphere, add 2-quinolone (1.0 mmol, 145.2 mg) and the (CAAC-Cy)Rh(COD)Cl catalyst (0.025 mmol, 14.3 mg, 2.5 mol%) to the reactor.

-

Solvent Addition: Add anhydrous tetrahydrofuran (5 mL) to the reactor.

-

Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove the inert atmosphere.

-

Reaction: Pressurize the reactor with hydrogen gas to 50 bar. Begin stirring and heat the reaction mixture to 80 °C.

-

Monitoring the Reaction: Maintain the reaction at 80 °C under 50 bar of hydrogen pressure with continuous stirring for 24 hours.

-

Cooling and Depressurization: After 24 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford this compound as a pure solid.

Visualizations

Reaction Scheme:

The synthesis of this compound from 2-quinolone is depicted in the following reaction scheme.

Caption: Catalytic hydrogenation of 2-quinolone to this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental workflow for the synthesis.

Caption: Step-by-step workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthetic Intermediate: 5,6,7,8-Tetrahydro-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5,6,7,8-tetrahydro-2-quinolone as a versatile intermediate for the preparation of novel bioactive molecules. The protocols and pathways detailed below are based on established chemical principles and reported methodologies for structurally related compounds, offering a foundational resource for drug discovery and medicinal chemistry programs.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry. Its partially saturated heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of this scaffold have shown potential as anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors. This document outlines key synthetic transformations and detailed experimental protocols to facilitate the use of this compound in the synthesis of novel chemical entities.

Key Synthetic Applications

The reactivity of the this compound core allows for a range of chemical modifications. The lactam functionality, the aromatic ring, and the saturated carbocyclic ring are all amenable to functionalization. Key transformations include:

-

N-Alkylation: Introduction of substituents on the nitrogen atom to modulate solubility, cell permeability, and target engagement.

-

O-Alkylation: Conversion of the lactam to the corresponding O-alkylated lactim ether, which can serve as a reactive intermediate for further modifications.

-

Vilsmeier-Haack Reaction: Formylation of the electron-rich aromatic ring to introduce a key handle for further elaboration.

-

Halogenation: Introduction of halogen atoms onto the aromatic ring, which can serve as points for cross-coupling reactions.

-

C-H Functionalization: Direct functionalization of the C-H bonds of the saturated ring to introduce further complexity.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group onto the nitrogen atom of the quinolone ring, a common strategy to explore structure-activity relationships (SAR).

Reaction Scheme:

Caption: N-Alkylation of this compound.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 54802-19-6 | 149.19 | 1.0 mmol |

| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 1.2 mmol |

| Alkyl halide (e.g., Benzyl bromide) | 100-39-0 | 171.04 | 1.1 mmol |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 10 mL |

Procedure:

-

To a stirred suspension of sodium hydride (1.2 mmol, 48 mg of 60% dispersion) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol, 149 mg) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water (20 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated product.

Expected Yield: 70-90% (dependent on the alkyl halide used).

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol introduces a formyl group at the 3-position of the quinolone ring, creating a valuable intermediate for the synthesis of more complex heterocyclic systems.[1]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of the quinolone.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| This compound | 54802-19-6 | 149.19 | 1.0 mmol |

| Phosphorus oxychloride (POCl3) | 10025-87-3 | 153.33 | 3.0 mmol |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 5 mL |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (5 mL) to 0 °C.

-

Add phosphorus oxychloride (3.0 mmol, 0.28 mL) dropwise to the stirred DMF at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add a solution of this compound (1.0 mmol, 149 mg) in anhydrous DMF (2 mL) dropwise at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice (50 g).

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-formyl derivative.

Expected Yield: 60-80%.

Protocol 3: Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline

This protocol describes the conversion of the lactam to a reactive chloro derivative, which can be used in various cross-coupling reactions.

Reaction Scheme:

References

Application Notes: Tetrahydroquinoline Scaffolds as a Promising Frontier in Antimicrobial Agent Development

References

- 1. Antimicrobial resistance [who.int]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sci-rad.com [sci-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Designing Anti-inflammatory Drugs using 5,6,7,8-Tetrahydro-2-quinolone

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

The 5,6,7,8-tetrahydro-2-quinolone scaffold is a promising heterocyclic motif for the development of novel anti-inflammatory agents. Derivatives of the closely related tetrahydroquinoline and hexahydroquinoline cores have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response. These compounds offer the potential for the development of safer and more effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by targeting specific inflammatory mediators. This document provides an overview of the potential mechanisms of action, relevant signaling pathways, and detailed protocols for the synthesis and evaluation of this compound derivatives as anti-inflammatory drug candidates.

Signaling Pathways in Inflammation

The anti-inflammatory activity of tetrahydroquinoline derivatives is often attributed to their ability to interfere with pro-inflammatory signaling cascades. Two key pathways implicated in the action of these compounds are the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5,6,7,8-tetrahydro-2-quinolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5,6,7,8-tetrahydro-2-quinolone. The described protocol is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in pharmaceutical and drug development settings. The method utilizes a C18 column with a mobile phase of methanol, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, with UV detection at 249 nm. All experimental protocols and validation data are presented in accordance with international guidelines to ensure reproducibility and transferability.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its core structure being present in various biologically active molecules. Accurate and reliable analytical methods are crucial for its quantification in various matrices during research and development. This document provides a detailed HPLC method, including sample preparation, chromatographic conditions, and comprehensive validation data.

Physicochemical Properties of Structurally Related Compounds

While specific experimental data for this compound is not widely published, the properties of related structures such as 5,6,7,8-tetrahydroquinoline (B84679) can inform analytical method development.[1]

| Property | Value (5,6,7,8-tetrahydroquinoline) | Reference |

| Molecular Formula | C₉H₁₁N | [2] |

| Molecular Weight | 133.19 g/mol | [2] |

| Solubility | Soluble in most organic solvents. Slightly soluble in water. | [1] |

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: Symmetry® C18, 5 µm, 3.9 x 150 mm (or equivalent).[3]

-

Chemicals and Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Chromatographic Conditions

A summary of the optimal chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Mobile Phase | Methanol: Acetonitrile: 2.2 mM Ammonium Formate Buffer (35:50:15, v/v/v)[3] |

| Flow Rate | 0.9 mL/min[3] |

| Column Temperature | 26 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 249 nm[3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Buffer Preparation (2.2 mM Ammonium Formate): Dissolve an appropriate amount of ammonium formate in HPLC-grade water to achieve a final concentration of 2.2 mM.

-

Mobile Phase Preparation: Prepare the mobile phase by mixing methanol, acetonitrile, and the 2.2 mM ammonium formate buffer in the ratio of 35:50:15 (v/v/v).[3] Filter and degas the mobile phase prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 6.25 µg/mL to 100 µg/mL.[3]

Sample Preparation

For drug substance analysis, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, such as biological fluids, a sample clean-up procedure like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[4][5] It is recommended to filter all samples through a 0.22 µm syringe filter before injection to prevent column blockage.[6]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity Range | 6.25–100 µg/mL[3] |

| Correlation Coefficient (r²) | 0.9957[3] |

| Limit of Detection (LOD) | 2.05 µg/mL[3] |

| Limit of Quantification (LOQ) | 6.25 µg/mL[3] |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

| Specificity | No interference from blank at the retention time of the analyte |

Diagrams and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Application Note and Protocol for the Quantification of Tetrahydroquinolines using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroquinolines (THQs) are a class of heterocyclic compounds that have garnered significant interest in drug discovery and development due to their diverse biological activities. Members of this class have shown potential as anticancer, antimicrobial, and neuroprotective agents. Accurate and precise quantification of THQs in biological matrices is essential for preclinical and clinical studies, including pharmacokinetic, toxicokinetic, and metabolism assessments. This document provides a detailed protocol for the quantification of tetrahydroquinolines in a biological matrix such as human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies presented are based on established principles of bioanalytical method development and validation.[1][2][3][4]

Predicted Signaling Pathway Involvement

Recent studies have implicated tetrahydroquinoline derivatives in various cellular signaling pathways. For instance, certain THQ derivatives have been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and affecting mitochondrial function.[5] Others have been investigated as potential inhibitors of the mTOR signaling pathway, a key regulator of cell growth and proliferation.[6][7] Understanding these interactions is crucial for elucidating the mechanism of action of novel THQ-based drug candidates.

Caption: Proposed mechanism of apoptosis induction by certain tetrahydroquinoline derivatives.

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and method validation for the quantification of tetrahydroquinolines.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting small molecules from biological matrices.[8]

Materials:

-

Human plasma samples

-

Ice-cold acetonitrile (B52724) containing a suitable internal standard (IS) (e.g., a stable isotope-labeled THQ analog)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 rpm and 4°C)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

-

Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are starting conditions that should be optimized for the specific tetrahydroquinoline analyte and LC-MS/MS system.

Liquid Chromatography:

-

LC System: UHPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes may be a good starting point.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI) in positive mode

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions must be determined for each analyte and the internal standard. This involves optimizing the cone voltage and collision energy for each transition.[9][10]

Example MRM Transitions (Hypothetical for a Tetrahydroquinoline Derivative):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Tetrahydroquinoline X | 190.1 | 134.1 (Quantifier) | 30 | 20 |

| 116.1 (Qualifier) | 30 | 25 |

| IS (Stable Isotope) | 194.1 | 138.1 | 30 | 20 |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[3][4] Key validation parameters are summarized in the table below.

Data Presentation

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of a hypothetical tetrahydroquinoline derivative.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value |

|---|---|

| Calibration Range | 0.1 - 100 ng/mL |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 100 ng/mL |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

|---|---|---|---|

| Low QC | 0.3 | ± 15% | < 15% |

| Medium QC | 10 | ± 15% | < 15% |

| High QC | 80 | ± 15% | < 15% |

Table 3: Recovery and Matrix Effect